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Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

Cat. No.: B10857624 Get Quote

An In-depth Technical Guide to LNA-U Phosphoramidite

For researchers, scientists, and professionals in drug development, Locked Nucleic Acid (LNA)

technology represents a significant advancement in oligonucleotide-based therapeutics and

diagnostics. LNA-U (Uridine) phosphoramidite, a key building block in this class, offers unique

characteristics that enhance the performance of synthetic oligonucleotides. This guide details

its core features, synthesis protocols, and key performance data.

Core Features of LNA
Locked Nucleic Acid is a class of bicyclic nucleic acid analogues where a methylene bridge

connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the sugar

moiety into a C3'-endo conformation, which is the ideal geometry for forming A-type duplexes,

characteristic of RNA-RNA and RNA-DNA helices.[2] This pre-organization of the sugar is the

primary source of LNA's remarkable properties.

Key advantages conferred by the LNA modification include:

Unprecedented Thermal Stability: Oligonucleotides incorporating LNA monomers exhibit

significantly increased melting temperatures (Tm) when hybridized to complementary DNA or

RNA strands.[1][2] This enhanced stability allows for the use of shorter oligonucleotides

without sacrificing binding affinity.

High Binding Affinity: The locked conformation reduces the entropic penalty of hybridization,

leading to a more stable duplex formation with target sequences.
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Superior Mismatch Discrimination: The rigid structure of LNA enhances the destabilizing

effect of a single nucleotide mismatch, making LNA-modified probes highly specific for their

intended target.[1] This is particularly valuable in applications like SNP genotyping.[1]

Nuclease Resistance: While chimeric LNA/DNA oligonucleotides may still require

modifications like phosphorothioate linkages for full nuclease resistance, full-LNA strands are

inherently resistant to degradation by nucleases.[2]

Versatility: LNA phosphoramidites can be readily incorporated into oligonucleotides

alongside DNA, RNA, and other modified bases using standard automated synthesis

protocols.[1][2]

The structure of an LNA-U monomer is depicted below, highlighting the key methylene bridge

that defines its properties.

Locked Ribose Sugar

4'-C

1'-C

2'-O
 Methylene Bridge

 (Locks Conformation)

2'-C

Uracil Base

 Glycosidic
 Bond

3'-C 3'-Phosphoramidite
& 5'-DMT Group

 Synthesis
 Linkage

Click to download full resolution via product page

Caption: Logical diagram of an LNA-U monomer.

Quantitative Performance Data
The inclusion of LNA monomers has a predictable and significant impact on oligonucleotide

performance. The following tables summarize key quantitative data.

Table 1: Thermal Stability Enhancement
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Parameter Value Reference

Tm Increase per LNA
Monomer

+3 to +8 °C [2]

| Max Reported Tm Increase (Full-LNA vs. DNA) | +41 °C |[2] |

Table 2: Oligonucleotide Synthesis Cycle Parameters

Parameter Standard DNA LNA Modification Reference

Coupling Time (ABI

Synthesizer)
~30 seconds 180 seconds [1]

Coupling Time

(Expedite

Synthesizer)

~40 seconds 250 seconds [1]

| Oxidation Time (Iodine) | ~15 seconds | 45 seconds |[1] |

Note: These values are recommendations and may require optimization based on the specific

sequence, scale, and synthesizer used.

Experimental Protocols
Synthesis of LNA-containing Oligonucleotides
LNA-U phosphoramidite is compatible with standard automated phosphoramidite chemistry.[3]

[4] The process involves a cycle of four main steps, with adjustments made to coupling and

oxidation times to accommodate the sterically hindered LNA monomer.[1]
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Caption: Standard phosphoramidite cycle for LNA incorporation.

Detailed Methodology:

Preparation: Dissolve LNA-U phosphoramidite in anhydrous acetonitrile to the standard

concentration used for other amidites on the synthesizer.[1]

Step 1: De-blocking (Detritylation): The 5'-O-DMT protecting group on the solid-support-

bound nucleotide is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic

acid (DCA) in an inert solvent like dichloromethane.[3] This exposes the 5'-hydroxyl group for

the next reaction.

Step 2: Coupling: The prepared LNA-U phosphoramidite solution is activated by an acidic

azole catalyst (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) and delivered to the synthesis
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column.[3][5] The activated phosphoramidite couples with the free 5'-hydroxyl group. A

longer coupling time (e.g., 180-250 seconds) is required due to the steric hindrance of the

LNA monomer.[1]

Step 3: Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation

("capped") using a mixture of acetic anhydride and 1-methylimidazole. This prevents the

formation of deletion-mutant oligonucleotides.

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

pentavalent phosphate triester using a solution of iodine in a water/pyridine/THF mixture. A

longer oxidation time (e.g., 45 seconds) is recommended to ensure complete conversion.[1]

Final Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is

cleaved from the solid support and all remaining protecting groups (on the phosphate

backbone and nucleobases) are removed using a base, typically aqueous ammonia or

methylamine.

Preparation of LNA-U Phosphoramidite Monomer
While most researchers will purchase ready-to-use LNA phosphoramidites, understanding their

synthesis is valuable. An efficient method involves the phosphitylation of a protected LNA

nucleoside.

Workflow for LNA-U Phosphoramidite Synthesis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://www.researchgate.net/publication/244567520_Preparation_of_LNA_Phosphoramidites
https://www.glenresearch.com/reports/gr16-24
https://www.glenresearch.com/reports/gr16-24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Protected
LNA-U Nucleoside

(5'-DMT, 3'-OH)

Phosphitylation Reaction:
Add phosphitylating agent and activator

in anhydrous acetonitrile.

Reaction Workup
& Purification

Agent:
2-cyanoethyl-N,N,N′,N′-

tetraisopropylphosphorodiamidite

Activator:
4,5-Dicyanoimidazole (DCI)

Final Product:
LNA-U Phosphoramidite

Click to download full resolution via product page

Caption: High-level workflow for LNA phosphoramidite preparation.

Methodology Outline:

A highly efficient method for preparing LNA phosphoramidites has been developed using 2-

cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite as the phosphitylating agent and 4,5-

dicyanoimidazole (DCI) as an activator.[5][6] This approach provides high yields (often >95%)

and produces a product pure enough for direct use in oligonucleotide synthesis without the

need for chromatographic purification.[6][7] The reaction is significantly faster than older

methods, typically completing within 1-4 hours.[7]

Applications in Research and Drug Development
The superior properties of LNA-U make it a valuable component in oligonucleotides designed

for various applications:

Antisense Oligonucleotides (ASOs): LNA-based ASOs show enhanced target affinity and

improved metabolic stability, leading to greater potency in silencing gene expression.
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Small Interfering RNA (siRNA): Incorporating LNA into siRNA strands can increase stability,

reduce off-target effects, and enhance silencing activity.

Diagnostic Probes: LNA-modified probes are used in qPCR, FISH, and microarrays, where

their high melting temperature and specificity allow for more stringent and reliable detection

of nucleic acid targets.[1]

Allele-Specific PCR: The excellent mismatch discrimination of LNA is ideal for developing

assays that can distinguish between alleles differing by a single nucleotide (SNP

genotyping).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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